

Technical Comparison Guide: Characterization of 6-Chloro-N-methoxy-N-methylpicolinamide

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Compound of Interest

Compound Name: 6-Chloro-N-methoxy-N-methylpicolinamide

CAS No.: 192437-72-2

Cat. No.: B1509934

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Executive Summary & Strategic Utility

6-Chloro-N-methoxy-N-methylpicolinamide is a specialized Weinreb amide derivative of 6-chloropicolinic acid. In drug discovery, particularly in the synthesis of pyridine-based scaffolds (common in kinase inhibitors), this molecule serves as a pivotal "choke point" intermediate.

Unlike its acid chloride or ester counterparts, this Weinreb amide allows for the chemoselective synthesis of ketones without the risk of over-addition (forming tertiary alcohols). The 6-chloro substituent provides a critical handle for subsequent

or palladium-catalyzed cross-coupling reactions, making this a dual-functional building block.

This guide characterizes the molecule via ^1H and ^{13}C NMR, compares it against traditional electrophiles, and provides a self-validating synthesis protocol.

Structural Characterization (NMR)[1][2][3][4][5][6]

Accurate characterization relies on distinguishing the unique Weinreb amide "signature" (two distinct methyl singlets) from potential impurities like the methyl ester (one singlet) or unreacted amine.

^1H NMR Analysis (400 MHz, CDCl_3)[1][3]

The pyridine ring protons show a characteristic splitting pattern. The chlorine at position 6 and the carbonyl at position 2 create a distinct electronic environment.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Assignment
H-3	7.95 – 8.05	Doublet (d)	1H		Ortho to carbonyl (Deshielded by C=O anisotropy)
H-4	7.75 – 7.85	Triplet (t) / dd	1H		Meta to both N and Cl
H-5	7.45 – 7.55	Doublet (d)	1H		Ortho to Chlorine (Shielded relative to H-3)
N-OMe	3.70 – 3.78	Singlet (s)	3H	-	O-Methyl (Electron-poor, downfield)
N-Me	3.35 – 3.42	Singlet (s)	3H	-	N-Methyl (Upfield of OMe)

Key Diagnostic Feature: The presence of two singlets in the 3.0–4.0 ppm range is the primary confirmation of the Weinreb amide. A single peak at ~4.0 ppm indicates methyl ester formation (impurity).

13C NMR Analysis (100 MHz, CDCl₃)

Carbon Type	Shift (δ ppm)	Assignment	Note
C=O	~166.0	Amide Carbonyl	Distinct from Ester (~164) or Acid (~162)
C-2	~152.0	Pyridine C-ipso	Alpha to Nitrogen and Carbonyl
C-6	~150.5	Pyridine C-Cl	Alpha to Nitrogen and Chlorine
C-4	~140.0	Pyridine CH	Para to Nitrogen
C-3	~126.0	Pyridine CH	Beta to Nitrogen
C-5	~124.5	Pyridine CH	Beta to Nitrogen
N-OMe	~61.5	O-Methyl	Characteristic high shift for Weinreb O-Me
N-Me	~32.5	N-Methyl	Characteristic amide N-Me

Comparative Analysis: Performance vs. Alternatives

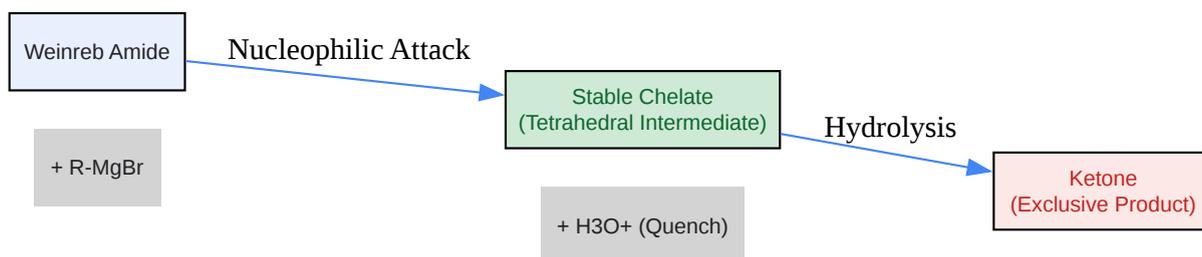
Why synthesize the Weinreb amide when the acid chloride is fewer steps? The answer lies in chemoselectivity and stability.

Reactivity & Stability Matrix

Feature	Weinreb Amide (Subject)	Acid Chloride (Alternative 1)	Methyl Ester (Alternative 2)
Storage Stability	High (Months at RT)	Low (Hydrolyzes rapidly)	High (Stable at RT)
Reaction with R-MgBr	Forms Ketone (stops at tetrahedral intermediate)	Forms Tertiary Alcohol (Double addition)	Forms Tertiary Alcohol (Double addition)
Purification	Silica Gel Chromatography	Distillation (Difficult/Decomposes)	Silica Gel Chromatography
Moisture Sensitivity	Low	Extreme	Low
Atom Economy	Moderate (Loss of amine)	High	High

Mechanistic Advantage (Visualized)

The Weinreb amide forms a stable 5-membered chelate with the metal reagent, preventing the collapse of the tetrahedral intermediate until acidic workup.



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Caption: The stable magnesium chelate prevents the carbonyl from reforming during the reaction, blocking a second nucleophilic attack.

Self-Validating Synthesis Protocol

Objective: Synthesis of **6-Chloro-N-methoxy-N-methylpicolinamide** from 6-chloropicolinic acid. Scale: 10 mmol basis (scalable to 100 mmol).

Reagents[3][5][6][7][8][9][10][11][12][13]

- Substrate: 6-Chloropicolinic acid (1.0 equiv).
- Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv). Note: CDI is preferred over EDCI here to avoid difficult urea byproduct removal.
- Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).
- Solvent: Dichloromethane (DCM) or THF (Anhydrous).

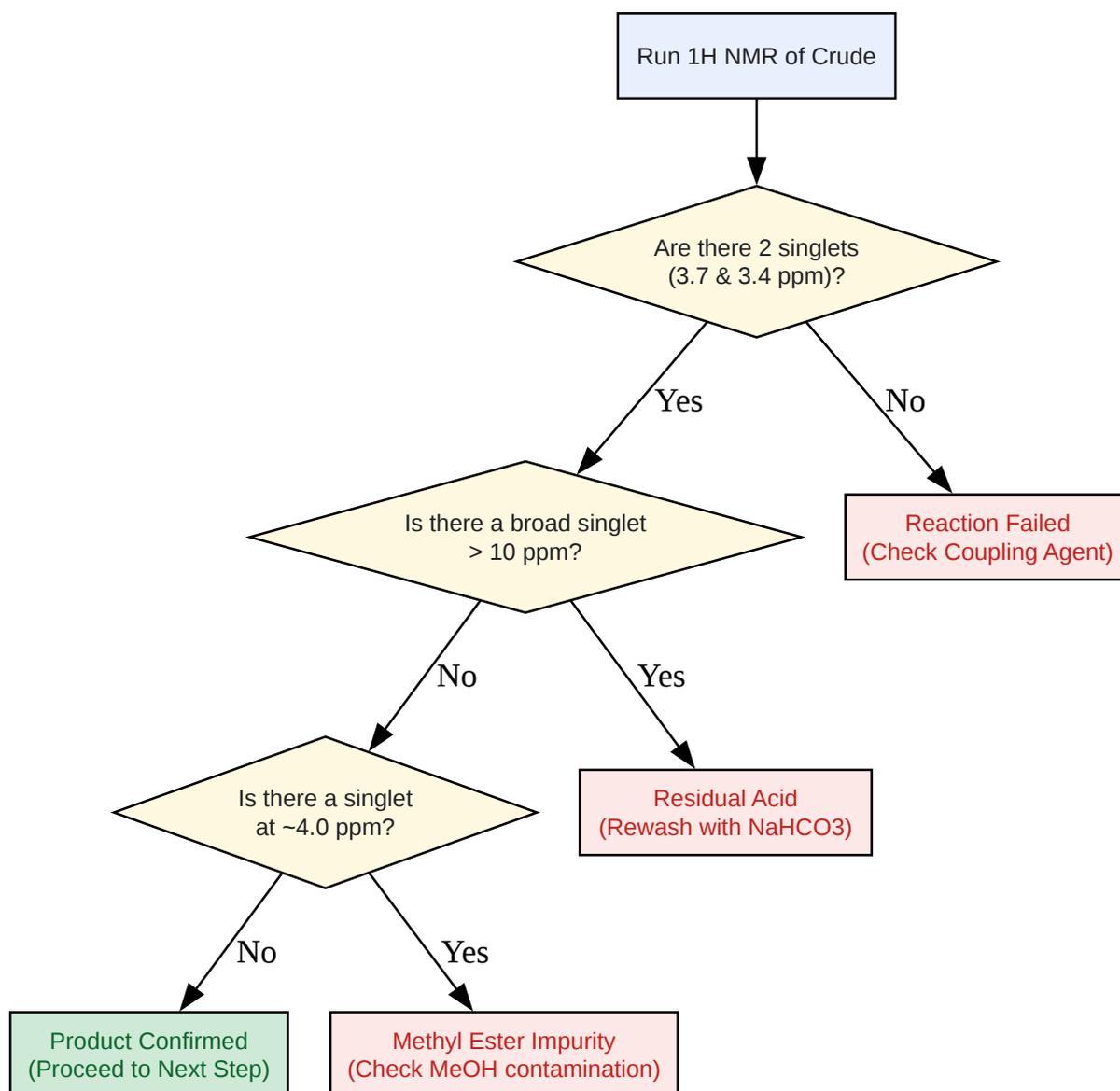
Step-by-Step Workflow

- Activation:
 - Dissolve 6-chloropicolinic acid (1.57 g, 10 mmol) in DCM (30 mL) under .
 - Add CDI (1.95 g, 12 mmol) portion-wise at 0°C. Caution: CO₂ evolution.
 - Stir at Room Temperature (RT) for 1 hour.
 - Checkpoint: Solution should stop bubbling.
- Coupling:
 - Add N,O-Dimethylhydroxylamine HCl (1.17 g, 12 mmol) in one portion.
 - Stir at RT for 3–12 hours.
- Workup (Self-Validating):
 - Wash with 1M HCl (removes unreacted imidazole and amine).
 - Wash with Sat. NaHCO₃ (removes unreacted starting acid).

- Dry organic layer () and concentrate.[\[1\]](#)
- Purification:
 - Usually obtained as a clear/pale yellow oil or low-melting solid.
 - If impure, flash chromatography (Hexane/EtOAc 3:1).

Logic Tree for NMR Validation

Use this diagram to interpret your crude NMR and decide on purification steps.



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Caption: Decision matrix for interpreting crude NMR data to ensure purity before downstream usage.

References

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